![molecular formula C26H20Cl2N2O3 B2700865 4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1797910-69-0](/img/structure/B2700865.png)

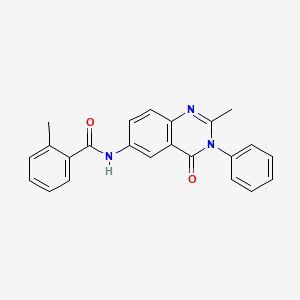

4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a benzopyran ring, and an indole ring . The presence of these rings suggests that the compound may have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Antifungal Activity

Research has been conducted on the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, showcasing antifungal activity. These compounds were derived through various chemical reactions, illustrating the potential of similar complex compounds in antifungal applications (Ibrahim et al., 2008).

Anticonvulsant Activity

Another study highlighted the synthesis of functional derivatives based on pyrrolidine-2,4-dione (tetramic acid), revealing that some derivatives exhibit anticonvulsant activity. This suggests the relevance of such complex structures in developing anticonvulsant drugs (Sorokina et al., 2007).

Cytotoxicity and ROS Generation

A significant investigation into dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones demonstrated these compounds' cytotoxicity and ability to generate reactive oxygen species (ROS). The research underscores the potential of structurally complex dispiro compounds in cancer therapy through mechanisms involving ROS generation (Novotortsev et al., 2021).

Antimicrobial Activity

The synthesis of hexahydrodispiro[indole-3,3'-indolizine-2',3"-piperidine]-2(1H),4"-dione compounds and their preliminary evaluation for cytotoxicity revealed potential antimicrobial activities. This study indicates the usefulness of spiro compounds in developing new antimicrobial agents (Tao et al., 2019).

Docking Studies and Antimicrobial Effectiveness

Research into 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile showcased its antimicrobial activity and provided insights through docking studies. This highlights the importance of computational methods in evaluating the biological activities of complex molecules (Okasha et al., 2022).

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/C26H20Cl2N2O3/c1-30-13-18(15-10-11-19(27)20(28)12-15)25(14-33-22-9-5-2-6-16(22)23(25)31)26(30)17-7-3-4-8-21(17)29-24(26)32/h2-12,18H,13-14H2,1H3,(H,29,32) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWLIFRLOVAGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=C(C=C6)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2700792.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)